molecular formula C22H16O5 B374193 6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLPHENOXY)ACETATE

6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLPHENOXY)ACETATE

Cat. No.: B374193
M. Wt: 360.4g/mol
InChI Key: XVQFOQIDVHGBKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLPHENOXY)ACETATE typically involves multiple steps, starting with the preparation of the benzo[c]chromen core. This can be achieved through various organic reactions, including cyclization and condensation reactions. The final esterification step involves the reaction of p-Tolyloxy-acetic acid with the benzo[c]chromen derivative under specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLPHENOXY)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLPHENOXY)ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLPHENOXY)ACETATE is unique due to its specific ester group and the presence of the p-Tolyloxy-acetic acid moiety.

Properties

Molecular Formula

C22H16O5

Molecular Weight

360.4g/mol

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 2-(4-methylphenoxy)acetate

InChI

InChI=1S/C22H16O5/c1-14-6-8-15(9-7-14)25-13-21(23)26-16-10-11-18-17-4-2-3-5-19(17)22(24)27-20(18)12-16/h2-12H,13H2,1H3

InChI Key

XVQFOQIDVHGBKU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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